Natrium-Pyrithion-Monohydrat

Übersicht

Beschreibung

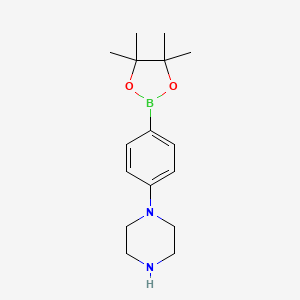

Pyrithione sodium monohydrate is a useful research compound. Its molecular formula is C5H6NNaO2S and its molecular weight is 167.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrithione sodium monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrithione sodium monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biozid in Metallbearbeitungsflüssigkeiten

Natrium-Pyrithion wird als Breitband-Biozid eingesetzt, insbesondere gegen Pilze und grampositive und gramnegative Bakterien in Metallbearbeitungsflüssigkeiten . Es wird in Bohr- und Schneidölen verwendet, bis zu 0,5 % im Konzentrat .

Verwendung in der Gummiindustrie

Die Verbindung wird auch in der Gummiindustrie eingesetzt . Allerdings werden die spezifischen Anwendungen innerhalb dieser Branche in den verfügbaren Ressourcen nicht näher beschrieben.

Verwendung in der Lackindustrie

In der Lackindustrie wird Natrium-Pyrithion in Dispersionsfarben verwendet, typischerweise in Konzentrationen von 0,05 % bis 0,2 % .

Verwendung in Kosmetika

Natrium-Pyrithion wird in kosmetischen Produkten verwendet, die abgespült werden, wie Shampoos und Waschlotionen für die Haut, in Konzentrationen von 0,5 % . Dies ist auf seine antimikrobiellen Eigenschaften zurückzuführen.

Antimikrobielle Aktivitäten

Pyrithion (2-Mercaptopyridin-N-oxid) ist ein metallbindendes modifiziertes Pyridin, dessen antibakterielle Aktivität vor über 60 Jahren beschrieben wurde . Die Formulierung von Zink-Pyrithion wird häufig bei der topischen Behandlung bestimmter dermatologischer Erkrankungen verwendet .

Forschung an Membrantransportern

Aktuelle Forschung hat spezifische Membrantransporter aus einer unverzerrten Untersuchung von 532 E. coli-Stämmen von Knockouts von Genen, die Membranproteine kodieren, charakterisiert . Zwei Membrantransporter, FepC und MetQ, scheinen an der Aufnahme von Pyrithion und seinen entsprechenden Metallkomplexen mit Kupfer, Eisen und Zink beteiligt zu sein .

In-situ-Immobilisierung in Zelluloseschwamm

Eine Studie hat gezeigt, dass ein Pyrithionsalz in situ innerhalb eines Zelluloseschwamms gebildet werden kann . Diese Methode hat auch gezeigt, dass die Röntgen-Mikro-CT als effektives Werkzeug zur Detektion der in behandelten Zelluloseschwamm eingeschlossenen antimikrobiellen Pyrithion-Partikel verwendet werden kann .

Wirkmechanismus

Target of Action

Pyrithione Sodium Monohydrate, also known as TYX8368Q25, primarily targets fungi and bacteria, including those from the Streptococcus and Staphylococcus genera . It is particularly effective against fungi such as Malassezia globosa and M. restricta , which are known to cause common scalp diseases like dandruff .

Mode of Action

The mode of action of Pyrithione Sodium Monohydrate involves its interaction with its targets. It acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes . This increase in cellular levels of copper damages iron-sulfur clusters of proteins essential for fungal metabolism and growth .

Biochemical Pathways

Pyrithione Sodium Monohydrate affects several biochemical pathways. It inhibits alcohol dehydrogenase, disturbs proton gradients in cell membranes, and acts as an antimetabolite of pyridoxal . These actions disrupt the normal metabolic processes of the targeted organisms, leading to their death .

Pharmacokinetics

In terms of ADME properties, Pyrithione Sodium Monohydrate has low solubility, which means it is deposited and retained relatively well onto the target skin surfaces when released from topical formulations . This property impacts its bioavailability, making it effective in treatments such as shampoos and other over-the-counter antidandruff topical treatments .

Result of Action

The result of Pyrithione Sodium Monohydrate’s action at the molecular and cellular level is the disruption of essential metabolic processes in the targeted organisms. By increasing the cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth, it effectively inhibits the growth and proliferation of the targeted fungi and bacteria .

Action Environment

The action, efficacy, and stability of Pyrithione Sodium Monohydrate can be influenced by environmental factors. For instance, its fungistatic and bacteriostatic properties are dynamic, meaning they can vary depending on the conditions of the environment . Additionally, its low solubility means that it is deposited and retained relatively well onto the target surfaces, which can be influenced by the condition of the target surface .

Biochemische Analyse

Biochemical Properties

Pyrithione sodium monohydrate plays a significant role in biochemical reactions, primarily due to its ability to disrupt essential cellular processes in microorganisms. It interacts with various enzymes, proteins, and other biomolecules, leading to its antimicrobial effects. One of the key interactions is with iron-sulfur clusters in proteins, which are crucial for fungal metabolism and growth. Pyrithione sodium monohydrate increases the cellular levels of copper, which in turn damages these iron-sulfur clusters, inhibiting the metabolic processes of fungi . Additionally, it acts as an ionophore, facilitating the transport of metal ions across cellular membranes .

Cellular Effects

Pyrithione sodium monohydrate exerts profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In fungi, pyrithione sodium monohydrate increases intracellular copper levels, leading to oxidative stress and damage to essential cellular components . This disruption in cellular homeostasis ultimately results in cell death. In bacteria, it interferes with membrane transport processes, inhibiting the uptake of essential nutrients and ions .

Molecular Mechanism

The molecular mechanism of pyrithione sodium monohydrate involves several key interactions at the molecular level. It binds to metal ions, forming complexes that can penetrate cellular membranes. Once inside the cell, these complexes disrupt the function of iron-sulfur clusters in proteins, leading to the inhibition of crucial metabolic pathways . Pyrithione sodium monohydrate also acts as an ionophore, facilitating the transport of metal ions such as copper and zinc across cellular membranes . This ionophoric activity contributes to its antimicrobial effects by increasing intracellular metal ion concentrations, which can be toxic to microorganisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrithione sodium monohydrate can change over time due to its stability, degradation, and long-term impact on cellular function. Pyrithione sodium monohydrate is stable under neutral or alkaline conditions but can degrade in the presence of light, oxidizing agents, and strong reducing agents . Over time, its antimicrobial efficacy may decrease as it undergoes chemical changes. Long-term studies have shown that pyrithione sodium monohydrate can cause reversible paralysis in animal models, indicating potential neurotoxic effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of pyrithione sodium monohydrate vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant adverse effects. At higher doses, it can cause toxic effects such as neurotoxicity and reversible paralysis . In rats, a no-observed-adverse-effect level (NOAEL) of 0.16 mg/kg body weight per day has been established, while higher doses can lead to skeletal anomalies and other developmental effects . These findings highlight the importance of dosage considerations in the use of pyrithione sodium monohydrate.

Metabolic Pathways

Pyrithione sodium monohydrate is involved in several metabolic pathways, primarily related to its interaction with metal ions. It increases the cellular levels of copper and zinc, which can disrupt the function of iron-sulfur clusters in proteins . This disruption affects various metabolic processes, including those involved in energy production and cellular respiration. Pyrithione sodium monohydrate is readily absorbed from the gastrointestinal tract and excreted rapidly in the form of urinary metabolites .

Transport and Distribution

Within cells and tissues, pyrithione sodium monohydrate is transported and distributed through interactions with specific transporters and binding proteins. It acts as an ionophore, facilitating the transport of metal ions across cellular membranes . In bacteria, specific membrane transporters such as FepC and MetQ are involved in the uptake of pyrithione sodium monohydrate and its metal complexes . These transporters play a crucial role in determining the intracellular concentrations of pyrithione sodium monohydrate and its distribution within the cell.

Subcellular Localization

The subcellular localization of pyrithione sodium monohydrate is influenced by its interactions with cellular components and its ionophoric activity. It can localize to various cellular compartments, including the mitochondria, where it facilitates the transport of metal ions . This localization is essential for its antimicrobial activity, as it allows pyrithione sodium monohydrate to disrupt critical cellular processes in specific organelles. Additionally, its ability to form complexes with metal ions can influence its targeting to specific cellular compartments.

Eigenschaften

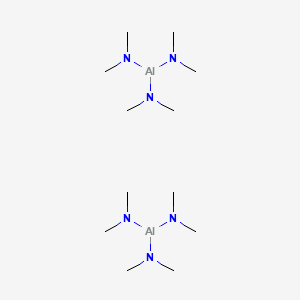

IUPAC Name |

sodium;1-oxidopyridine-2-thione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXTXFRFROPVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304675-78-3, 3811-73-2 | |

| Record name | Pyrithione sodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304675783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYX8368Q25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)